molecular formula C16H12N2O4 B11076756 2,5-Cyclohexadien-1-one, 2-methyl-4-[[[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxy]imino]-

2,5-Cyclohexadien-1-one, 2-methyl-4-[[[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxy]imino]-

Cat. No.: B11076756
M. Wt: 296.28 g/mol
InChI Key: METVRHCYLSUYQU-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Cyclohexadien-1-one, 2-methyl-4-[[[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxy]imino]- is a complex organic compound with a unique structure that combines elements of cyclohexadienone and benzoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 2-methyl-4-[[[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxy]imino]- typically involves multiple steps. One common method includes the reaction of 2-methyl-1,3-benzoxazole-7-carboxylic acid with appropriate reagents to form the benzoxazole moiety. This is followed by the introduction of the cyclohexadienone structure through a series of condensation and cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 2-methyl-4-[[[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxy]imino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of cyclohexadiene derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexadienones and benzoxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 2-methyl-4-[[[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxy]imino]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 2-methyl-4-[[[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxy]imino]- involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Cyclohexadien-1-one, 2,6-di-tert-butyl-4-hydroxy-4-methyl-
  • 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-
  • 2,5-Cyclohexadien-1-imine, 4-methylene-

Uniqueness

2,5-Cyclohexadien-1-one, 2-methyl-4-[[[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxy]imino]- stands out due to its unique combination of cyclohexadienone and benzoxazole structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-methyl-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C16H12N2O4/c1-9-8-11(6-7-14(9)19)18-22-16(20)12-4-3-5-13-15(12)21-10(2)17-13/h3-8H,1-2H3/b18-11-

InChI Key

METVRHCYLSUYQU-WQRHYEAKSA-N

Isomeric SMILES

CC1=C/C(=N\OC(=O)C2=C3C(=CC=C2)N=C(O3)C)/C=CC1=O

Canonical SMILES

CC1=CC(=NOC(=O)C2=C3C(=CC=C2)N=C(O3)C)C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.